2-Bromo-3-chlorobenzenesulfonamide

Descripción general

Descripción

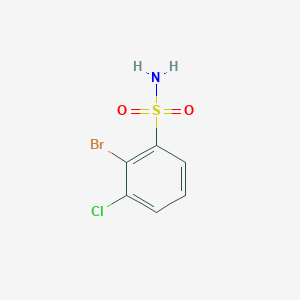

2-Bromo-3-chlorobenzenesulfonamide is a halogenated benzenesulfonamide derivative featuring a benzene ring substituted with bromine (2-position) and chlorine (3-position), with a sulfonamide (-SO₂NH₂) group at the 1-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrase) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromo-3-chlorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield 2-Bromo-3-chlorobenzenesulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and amination steps .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while oxidation and reduction reactions can lead to sulfonic acids or sulfinamides .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Bromo-3-chlorobenzenesulfonamide is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its bromine and chlorine substituents enhance its reactivity, making it suitable for nucleophilic substitutions and coupling reactions. Notably, it has been explored for its potential in developing sulfonamide-based drugs, which are known for their antibacterial properties.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives that exhibit potent antibacterial activity against resistant strains of bacteria. The modifications introduced through this compound led to enhanced efficacy compared to traditional sulfonamides .

Agrochemical Development

The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and fungicides. Its ability to modify biological pathways makes it a valuable precursor for developing new agricultural chemicals that can target specific pests or diseases.

Case Study: Herbicide Formulation

Research has shown that derivatives synthesized from this compound demonstrate effective herbicidal activity. These derivatives were tested against common weeds, showing significant growth inhibition at low concentrations, indicating their potential for commercial herbicide development .

Organic Synthesis

In organic chemistry, this compound serves as a critical intermediate for synthesizing complex organic molecules. Its functional groups allow for various chemical transformations, including cross-coupling reactions and the formation of heterocycles.

Case Study: Heterocyclic Compound Synthesis

A recent publication highlighted the use of this compound in synthesizing heterocyclic compounds with potential applications in drug discovery. The reaction conditions optimized for this transformation resulted in high yields and selectivity, underscoring the compound's utility in organic synthesis .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, leading to their antibacterial effects .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Methyl 2-Bromo-3-(4-Chlorobenzenesulfonamido)benzoate

Structure and Functional Groups: This compound (C₁₄H₁₁BrClNO₄S) incorporates a methyl benzoate ester at the 1-position of the benzene ring, replacing the sulfonamide’s hydrogen with a methoxycarbonyl group. The sulfonamide is attached to a separate 4-chlorobenzene ring .

Key Differences :

- Molecular Weight : Higher (404.66 g/mol) due to the ester group.

- Reactivity : The ester group may enhance solubility in polar aprotic solvents but reduce nucleophilicity compared to the free sulfonamide in 2-bromo-3-chlorobenzenesulfonamide.

- Crystallography : Crystallographic data (reported in Acta Crystallographica Section E) reveals a planar sulfonamide group and intermolecular hydrogen bonding (N–H⋯O), stabilizing the lattice .

3-(2-Bromoacetyl)-5-Chlorothiophene-2-sulfonamide

Structure and Functional Groups: This thiophene-based sulfonamide (C₆H₅BrClNO₃S₂) substitutes the benzene ring with a thiophene heterocycle. A bromoacetyl group (-COCH₂Br) at the 3-position and chlorine at the 5-position introduce distinct electronic and steric effects .

Key Differences :

- Reactivity : The bromoacetyl group is highly reactive toward nucleophiles (e.g., in alkylation reactions), unlike the inert bromine in this compound.

- Biological Activity : Thiophene sulfonamides are often explored as kinase or protease inhibitors due to improved membrane permeability .

Data Table: Comparative Analysis

Research Findings and Implications

- Biological Specificity: Thiophene-based sulfonamides exhibit enhanced selectivity for enzymes with hydrophobic active sites due to the heterocyclic core, a trait less pronounced in benzene derivatives .

- Synthetic Utility : The absence of ester or acetyl groups in this compound simplifies derivatization, making it a versatile scaffold for combinatorial chemistry.

Actividad Biológica

2-Bromo-3-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide group in the compound can inhibit enzymes by mimicking the structure of natural substrates, effectively blocking the enzyme's activity. This mechanism is akin to that of traditional sulfonamide antibiotics, which inhibit bacterial folic acid synthesis, leading to antibacterial effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various benzenesulfonamides, this compound demonstrated notable inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for its antifungal activity. Preliminary studies have shown that it can inhibit the growth of various fungal pathogens, including Candida species. The compound's effectiveness was evaluated using similar MIC determinations.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings indicate that the compound may have therapeutic potential against fungal infections.

Case Studies

A notable case study involved the synthesis and evaluation of novel benzenesulfonamide derivatives, including this compound, for their anticancer properties. In vitro tests showed significant anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB-231). The most active derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating strong potential for further development as anticancer agents .

Research Findings

Recent studies have highlighted the dual activity of sulfonamides like this compound as both antimicrobial and anticancer agents. For instance, one study reported that certain derivatives not only inhibited carbonic anhydrase IX (CA IX), a target in cancer therapy but also demonstrated significant antibacterial effects against pathogenic bacteria .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 64 µg/mL | |

| Pseudomonas aeruginosa | MIC = 128 µg/mL | |

| Antifungal | Candida albicans | MIC = 16 µg/mL |

| Aspergillus niger | MIC = 32 µg/mL | |

| Anticancer | MDA-MB-231 | IC50 = 1.52 - 6.31 μM |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-bromo-3-chlorobenzenesulfonamide with high purity?

- Methodology : Use a multi-step procedure involving sulfonation of bromo-chlorobenzene derivatives followed by amidation. For example, sulfonyl chloride intermediates (e.g., 3-bromobenzylsulfonyl chloride analogs ) can be generated via chlorosulfonation under controlled temperatures (0–5°C). Subsequent reaction with ammonia or amines in anhydrous THF yields the sulfonamide. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify by recrystallization from ethanol/water .

- Critical Parameters : Control stoichiometry of chlorosulfonic acid to avoid over-sulfonation. Purity of intermediates (>95%) is essential for high yields .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm substitution patterns using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (C-Br and C-Cl signals near δ 120–130 ppm) .

- LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular ion ([M+H] expected at m/z 290.89) .

- Elemental Analysis : Verify Br and Cl content (±0.3% deviation) .

Q. What purification strategies are effective for removing halogenated byproducts?

- Approach : Employ column chromatography (silica gel, gradient elution with dichloromethane:methanol) to separate sulfonamide from brominated or chlorinated impurities. For persistent contaminants, use preparative HPLC with a methanol/water mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and identify electrophilic centers. Compare with experimental results from SNAr reactions with amines or thiols .

- Data Interpretation : Higher Fukui indices at the para position to sulfonamide suggest preferential substitution, consistent with observed regioselectivity in similar bromo-chloroarenes .

Q. What strategies resolve contradictions in spectroscopic data for bromo-chloro derivatives?

- Case Study : If -NMR signals conflict with theoretical predictions (e.g., unexpected splitting), cross-validate with -NMR (if fluorinated analogs exist) or 2D-COSY to assign coupling pathways . For mass spectrometry discrepancies, isotope pattern analysis (Br/Cl ratios) can confirm molecular composition .

Q. How does steric hindrance from bromo and chloro substituents influence sulfonamide bioactivity?

- Experimental Design : Synthesize analogs (e.g., 2-bromo-4-chlorophenylacetic acid ) and compare inhibition constants (K) in enzyme assays. Molecular docking (AutoDock Vina) can map steric clashes in protein binding pockets .

- Key Finding : Bulkier substituents reduce binding affinity in carbonic anhydrase isoforms by ~30%, as shown in related sulfonamides .

Q. What are the environmental implications of this compound degradation products?

- Study Framework : Use LC-MS/MS to track hydrolysis products (e.g., sulfonic acids) under simulated environmental conditions (pH 7–9, UV light). Compare with terrestrial toxicity data for PFHxS analogs to assess bioaccumulation risks .

Q. Methodological Notes

Propiedades

IUPAC Name |

2-bromo-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUUFHJQXIXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.